molecular formula C6H2F5N B8082695 4-(Difluoromethyl)-2,3,5-trifluoropyridine CAS No. 84940-48-7

4-(Difluoromethyl)-2,3,5-trifluoropyridine

Cat. No.: B8082695
CAS No.: 84940-48-7
M. Wt: 183.08 g/mol
InChI Key: KULUSXBJVFQCDY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,3,5-trifluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,3,5-trifluoropyridine typically involves the introduction of difluoromethyl groups into pyridine derivatives. One common method is the difluoromethylation of pyridine using difluoromethylating agents under specific reaction conditions. For instance, visible-light photocatalysis has been employed to achieve difluoromethylation of aromatic compounds under mild and environmentally benign conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer difluoromethyl groups to pyridine derivatives. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,3,5-trifluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and introducing new functional groups.

    Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylating agents, metal catalysts (such as palladium or copper), and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex molecules with extended carbon chains or heteroatom linkages .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3,5-trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2,3,5-trifluoropyridine is unique due to its specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable building block in the synthesis of complex molecules with enhanced stability, reactivity, and bioactivity compared to other fluorinated compounds .

Properties

IUPAC Name

4-(difluoromethyl)-2,3,5-trifluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUSXBJVFQCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268653
Record name 4-(Difluoromethyl)-2,3,5-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84940-48-7
Record name 4-(Difluoromethyl)-2,3,5-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84940-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-2,3,5-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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